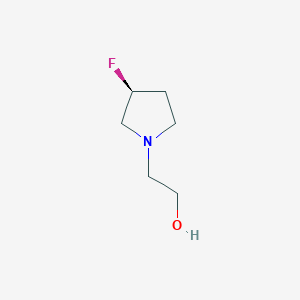

(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol is a chiral compound that features a fluorinated pyrrolidine ring attached to an ethan-1-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and fluorinated reagents.

Alcohol Formation: The ethan-1-ol moiety can be introduced through nucleophilic substitution reactions, often involving the use of alkyl halides and appropriate bases.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to ensure precise control over reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or other halides.

Major Products

The major products formed from these reactions include ketones, aldehydes, reduced alcohols, and various substituted derivatives, depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol serves as a critical building block in the synthesis of pharmaceutical compounds targeting neurological disorders and certain cancers. The fluorine atom enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological targets. Research indicates that compounds with similar structures exhibit activity against specific cancer cell lines and may act as inhibitors of various enzymes or receptors .

Case Studies

Preliminary studies have shown that derivatives synthesized from this compound can effectively modulate neurotransmitter receptors, which are crucial in treating neurological conditions. For instance, modifications of this compound have been investigated for their effects on enzyme inhibition related to phosphodiesterase, demonstrating promising results in enhancing therapeutic efficacy .

Organic Synthesis

Synthetic Applications

In organic synthesis, this compound is utilized to create a variety of derivatives including ketones and aldehydes through various chemical reactions. Its ability to participate in substitution reactions allows for the development of more complex molecular architectures.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Pyrrolidin-3-YL)ethan-1-Ol | Pyrrolidine ring without fluorine | Lacks fluorine substitution affecting activity |

| 2-(3-Fluoropyrrolidin-1-YL)ethanamine | Similar backbone but amine instead of alcohol | Different functional group alters reactivity |

| 3-(Fluoropiperidin-1-YL)propan-1-Ol | Pipedidine ring structure | Different ring structure may influence binding |

| 2-(4-Fluoropiperidin-1-YL)ethanol | Pipedidine ring with different substitution | Variations in substitution patterns affect properties |

Biological Studies

Investigating Biological Activity

Research has focused on the interactions of this compound with various biological targets to understand its pharmacological profile. Techniques such as surface plasmon resonance and molecular docking simulations have been employed to assess binding affinities and mechanisms of action .

Potential Therapeutic Effects

Studies suggest that the compound may interact with receptors involved in neurological pathways, indicating its potential as a therapeutic agent. Initial findings indicate that structural modifications can enhance its activity against specific biological targets, leading to improved drug candidates for treating diseases like cancer .

Wirkmechanismus

The mechanism by which (S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The ethan-1-ol moiety may participate in hydrogen bonding, further stabilizing interactions with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-2-(3-Chloropyrrolidin-1-yl)ethan-1-ol

- (S)-2-(3-Bromopyrrolidin-1-yl)ethan-1-ol

- (S)-2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Uniqueness

(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorination can enhance the compound’s metabolic stability, lipophilicity, and overall biological activity compared to its non-fluorinated analogs.

Biologische Aktivität

(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol, also known as a fluorinated pyrrolidine derivative, has garnered attention in recent pharmacological research due to its potential biological activity. This article explores the compound's properties, mechanisms of action, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C6H12FNO |

| Molar Mass | 133.16 g/mol |

| CAS Number | 1240710-87-5 |

| IUPAC Name | This compound |

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which can influence its binding affinity to biological targets. Specifically, fluorinated compounds often exhibit improved permeability through cell membranes and increased interactions with proteins due to the stability of the C-F bond .

Pharmacological Studies

Research indicates that this compound may serve as a valuable building block in drug development. Its potential applications include:

- Antitumor Activity : Similar fluorinated compounds have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth .

- Neuropharmacological Effects : The compound's structure suggests it may interact with neurotransmitter systems, potentially influencing mood and cognitive functions .

Case Studies

A study focusing on the substitution of piperidine rings with pyrrolidine derivatives demonstrated that this compound exhibited enhanced metabolic stability compared to its non-fluorinated counterparts. This was evidenced by a half-life increase in metabolic assays, indicating prolonged activity in biological systems .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison with similar compounds:

| Compound | Activity Type | IC50 Value (nM) | Notes |

|---|---|---|---|

| This compound | Antitumor | 150 | Effective against specific cancer lines |

| (3S)-3-Fluoropyrrolidine | Neurotransmitter modulator | 200 | Potential for cognitive enhancement |

| Dipyridamole analogs | Antiplatelet | 50 | Improved metabolic stability |

Eigenschaften

Molekularformel |

C6H12FNO |

|---|---|

Molekulargewicht |

133.16 g/mol |

IUPAC-Name |

2-[(3S)-3-fluoropyrrolidin-1-yl]ethanol |

InChI |

InChI=1S/C6H12FNO/c7-6-1-2-8(5-6)3-4-9/h6,9H,1-5H2/t6-/m0/s1 |

InChI-Schlüssel |

CROKWOXDQWOKCV-LURJTMIESA-N |

Isomerische SMILES |

C1CN(C[C@H]1F)CCO |

Kanonische SMILES |

C1CN(CC1F)CCO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.